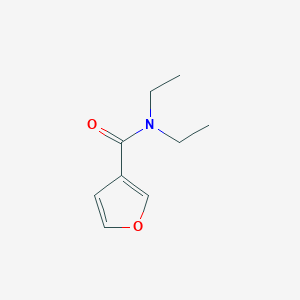![molecular formula C13H16O4 B6599200 2-{3-[(tert-butoxy)carbonyl]phenyl}aceticacid CAS No. 342624-55-9](/img/structure/B6599200.png)
2-{3-[(tert-butoxy)carbonyl]phenyl}aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3-[(tert-butoxy)carbonyl]phenyl}acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a phenylacetic acid core. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, allowing for selective transformations of other functional groups .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of phenylacetic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-{3-[(tert-butoxy)carbonyl]phenyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.
Major Products
Oxidation: Formation of phenylacetic acid derivatives with oxidized phenyl rings.
Reduction: Formation of phenylethanol derivatives.
Substitution: Formation of the free amine after Boc deprotection.
科学的研究の応用
2-{3-[(tert-butoxy)carbonyl]phenyl}acetic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of peptide and protein derivatives by protecting amine groups during synthesis.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require selective protection of functional groups.
Industry: Applied in the production of fine chemicals and advanced materials
作用機序
The mechanism of action of 2-{3-[(tert-butoxy)carbonyl]phenyl}acetic acid primarily involves the protection of amine groups through the formation of a stable carbamate linkage. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amine . This selective protection and deprotection strategy is crucial in multi-step organic synthesis, enabling the synthesis of complex molecules with high precision.
類似化合物との比較
2-{3-[(tert-butoxy)carbonyl]phenyl}acetic acid can be compared with other Boc-protected compounds, such as:
2-{2-[(tert-butoxy)carbonyl]phenyl}acetic acid: Similar structure but with the Boc group attached at a different position on the phenyl ring.
tert-Butoxycarbonyl-protected amino acids: Widely used in peptide synthesis for protecting the amine groups of amino acids.
The uniqueness of 2-{3-[(tert-butoxy)carbonyl]phenyl}acetic acid lies in its specific substitution pattern, which can influence its reactivity and the types of transformations it can undergo.
特性
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-13(2,3)17-12(16)10-6-4-5-9(7-10)8-11(14)15/h4-7H,8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNNUFURMIUVRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate](/img/structure/B6599123.png)
![tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate](/img/structure/B6599128.png)










![2-{1-[(tert-butoxy)carbonyl]-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B6599209.png)
